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Compound of Interest

Compound Name: Carlactone

Cat. No.: B12838652 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

isotopic labeling of carlactone (CL), a key precursor in strigolactone biosynthesis, to facilitate

metabolic studies in plants. The information is intended to guide researchers in tracing the

metabolic fate of carlactone and understanding the downstream pathways of strigolactone

synthesis and signaling.

Introduction
Carlactone is a pivotal intermediate in the biosynthesis of strigolactones (SLs), a class of plant

hormones that regulate various aspects of plant development, including shoot branching and

symbiotic interactions with mycorrhizal fungi.[1][2] Understanding the metabolic conversion of

carlactone into various bioactive SLs is crucial for elucidating the complete SL biosynthetic

pathway and for developing strategies to modulate plant architecture and symbiotic

relationships. Isotopic labeling is a powerful technique that allows for the precise tracking of

molecules through metabolic pathways.[3] By introducing a stable isotope, such as carbon-13

(¹³C), into the carlactone molecule, researchers can follow its transformation into downstream

metabolites using mass spectrometry.[1][3]

These notes provide detailed protocols for the chemical synthesis of [1-¹³CH₃]-Carlactone, its

application in in-vivo feeding studies with rice mutants, and the subsequent analysis of its

metabolites. Additionally, diagrams of the relevant biosynthetic and signaling pathways are

provided to offer a comprehensive understanding of carlactone metabolism.
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Data Presentation
The following table summarizes the key metabolites identified from in-vivo feeding studies

using isotopically labeled carlactone. While precise quantitative data on conversion rates are

often study-specific and depend on experimental conditions, this table indicates the successful

tracing of the labeled carlactone backbone into downstream strigolactones.

Labeled
Precursor

Plant System
Labeled
Metabolite(s)
Detected

Analytical
Method

Reference

[1-¹³CH₃]-

Carlactone

Rice (Oryza

sativa) d10

mutant

(-)-[¹³C]-2′-epi-5-

deoxystrigol,

[¹³C]-Orobanchol

LC-MS/MS [1]

[1-¹³CH₃]11R-

Carlactone

Arabidopsis

(Arabidopsis

thaliana) max4

mutant

[¹³C₁]-labeled

Carlactonoic acid
LC-MS/MS [4]

Experimental Protocols
Protocol 1: Chemical Synthesis of [1-¹³CH₃]-Carlactone
This protocol outlines the chemical synthesis of carlactone labeled with ¹³C at the C1 methyl

group, based on the method described by Abe et al. (2014).[1]

Materials:

2,6-dimethylcyclohexanone

¹³C-methyl iodide (¹³CH₃I)

Lithium diisopropylamide (LDA)

Trifluoromethanesulfonic anhydride (Tf₂O)

Pyridine
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Methyl vinyl ketone

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Triethylamine (Et₃N)

Solvents: Tetrahydrofuran (THF), Diethyl ether, Hexane, Toluene

Reagents for conversion to C₁₄-aldehyde (as per literature procedure)

Procedure:

Methylation of 2,6-dimethylcyclohexanone:

Dissolve 2,6-dimethylcyclohexanone in anhydrous THF under an inert atmosphere (e.g.,

argon).

Cool the solution to -78°C.

Add a solution of LDA in THF dropwise and stir for 30 minutes to generate the enolate.

Add ¹³C-methyl iodide and allow the reaction to slowly warm to room temperature

overnight.

Quench the reaction with saturated aqueous ammonium chloride solution and extract the

product with diethyl ether.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the resulting [1-¹³CH₃]-2,2,6-trimethylcyclohexanone by flash column

chromatography.

Formation of Cyclohexenyl Triflate:

Dissolve the ¹³C-labeled cyclohexanone in anhydrous pyridine under an inert atmosphere.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12838652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cool the solution to 0°C.

Add trifluoromethanesulfonic anhydride dropwise and stir at 0°C for 1 hour.

Pour the reaction mixture into ice-water and extract with hexane.

Wash the organic layer sequentially with cold 1M HCl, saturated aqueous sodium

bicarbonate, and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure to obtain the cyclohexenyl triflate.

Heck Reaction to form [1-¹³CH₃]-β-ionone:

To a solution of the cyclohexenyl triflate in toluene, add methyl vinyl ketone, triethylamine,

palladium(II) acetate, and triphenylphosphine under an inert atmosphere.

Heat the mixture to reflux and monitor the reaction progress by TLC.

After completion, cool the reaction mixture to room temperature and filter through a pad of

celite.

Concentrate the filtrate under reduced pressure and purify the residue by flash column

chromatography to yield [1-¹³CH₃]-β-ionone.

Conversion to C₁₄-Aldehyde and Final Cyclization:

Convert the [1-¹³CH₃]-β-ionone to the corresponding C₁₄-aldehyde following established

literature procedures.

The final cyclization to form [1-¹³CH₃]-Carlactone is achieved through a series of reactions

that construct the butenolide ring and attach it to the C₁₄-aldehyde backbone. This

typically involves reactions with a suitable butenolide precursor.

Protocol 2: In-vivo Feeding of [1-¹³CH₃]-Carlactone to
Rice Mutants
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This protocol describes the application of labeled carlactone to a rice mutant deficient in

carlactone biosynthesis (e.g., d10) to trace its metabolic conversion.

Materials:

Rice seeds (e.g., Oryza sativa cv. Nipponbare d10-1 mutant)

Hydroponic culture system and nutrient solution (e.g., Yoshida's solution)

[1-¹³CH₃]-Carlactone stock solution (e.g., in acetone or DMSO)

Liquid nitrogen

Mortar and pestle or tissue homogenizer

Extraction solvent (e.g., ethyl acetate)

Solid-phase extraction (SPE) cartridges (e.g., C18)

LC-MS/MS system

Procedure:

Plant Growth and Hydroponic Culture:

Sterilize rice seeds and germinate them on moist filter paper in the dark for 3-4 days.

Transfer the germinated seedlings to a hydroponic system containing Yoshida's nutrient

solution.

Grow the rice plants in a controlled environment (e.g., 16h light/8h dark photoperiod,

28°C).

Replace the nutrient solution every 3-4 days.

Feeding of Labeled Carlactone:

After a suitable growth period (e.g., 2-3 weeks), replace the hydroponic solution with fresh

nutrient solution containing [1-¹³CH₃]-Carlactone at the desired final concentration (e.g., 1
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µM).[1]

Use a solvent control (e.g., nutrient solution with the same concentration of acetone or

DMSO as the carlactone-treated plants).

Incubate the plants for a specific period (e.g., 24-48 hours) to allow for uptake and

metabolism of the labeled compound.

Harvesting and Extraction:

Harvest the plant tissues (e.g., roots, shoots) and immediately freeze them in liquid

nitrogen to quench metabolic activity.

Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue

homogenizer.

Extract the powdered tissue with a suitable organic solvent (e.g., ethyl acetate) at 4°C with

shaking.

Centrifuge the mixture to pellet the plant debris and collect the supernatant.

Purification and Analysis:

Concentrate the supernatant under a stream of nitrogen.

Redissolve the residue in a small volume of a suitable solvent and purify the strigolactones

using solid-phase extraction (SPE) with a C18 cartridge.

Elute the strigolactones from the SPE cartridge and concentrate the eluate.

Analyze the purified extract by LC-MS/MS to identify and quantify the ¹³C-labeled

metabolites. Monitor the mass transitions corresponding to the expected labeled products

(e.g., [¹³C]-2′-epi-5-deoxystrigol, [¹³C]-orobanchol).

Signaling Pathways and Experimental Workflows
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "beta_carotene" [label="β-

Carotene"]; "9_cis_beta_carotene" [label="9-cis-β-Carotene"]; "9_cis_beta_apo_10_carotenal"
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[label="9-cis-β-apo-10'-carotenal"]; "Carlactone" [label="Carlactone", fillcolor="#FBBC05",

fontcolor="#202124"];

// Enzyme styles node [shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"D27" [label="D27"]; "CCD7" [label="CCD7"]; "CCD8" [label="CCD8"];

// Edges "beta_carotene" -> "D27" [arrowhead=none]; "D27" -> "9_cis_beta_carotene";

"9_cis_beta_carotene" -> "CCD7" [arrowhead=none]; "CCD7" ->

"9_cis_beta_apo_10_carotenal"; "9_cis_beta_apo_10_carotenal" -> "CCD8"

[arrowhead=none]; "CCD8" -> "Carlactone"; } }

Caption: Biosynthetic pathway of Carlactone from β-carotene.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "start" [label="Start: Synthesis

of\n[1-¹³CH₃]-Carlactone"]; "feeding" [label="In-vivo feeding to\nrice d10 mutant"]; "harvest"

[label="Harvest plant tissue\n(roots and shoots)"]; "extraction" [label="Extraction

of\nmetabolites"]; "purification" [label="Purification by\nSolid-Phase Extraction"]; "analysis"

[label="LC-MS/MS analysis"]; "identification" [label="Identification of\n¹³C-labeled metabolites",

fillcolor="#FBBC05", fontcolor="#202124"];

// Edges "start" -> "feeding" [color="#34A853"]; "feeding" -> "harvest" [color="#34A853"];

"harvest" -> "extraction" [color="#34A853"]; "extraction" -> "purification" [color="#34A853"];

"purification" -> "analysis" [color="#34A853"]; "analysis" -> "identification" [color="#34A853"]; }

Caption: Experimental workflow for metabolic studies of labeled Carlactone.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "SL" [label="Strigolactone

(SL)"]; "D14" [label="D14 Receptor"]; "SL_D14" [label="SL-D14 Complex"]; "MAX2"

[label="MAX2 (F-box protein)"]; "D53" [label="D53/SMXL (Repressor)"]; "SCF_complex"

[label="SCF Complex"]; "D53_ub" [label="Ubiquitinated D53"]; "proteasome" [label="26S

Proteasome"]; "D53_degradation" [label="D53 Degradation"]; "gene_expression" [label="Target

Gene\nExpression", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges "SL" -> "D14" [color="#EA4335"]; "D14" -> "SL_D14" [color="#EA4335"]; "SL_D14" ->

"MAX2" [color="#EA4335"]; "MAX2" -> "SCF_complex" [arrowhead=none, color="#4285F4"];

"D53" -> "SCF_complex" [color="#4285F4"]; "SCF_complex" -> "D53_ub" [color="#4285F4"];

"D53_ub" -> "proteasome" [color="#4285F4"]; "proteasome" -> "D53_degradation"
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[color="#4285F4"]; "D53" -> "gene_expression" [label="represses", dir=T, arrowhead=tee,

color="#EA4335"]; "D53_degradation" -> "gene_expression" [label="activates",

color="#34A853"]; }

Caption: Simplified Strigolactone signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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